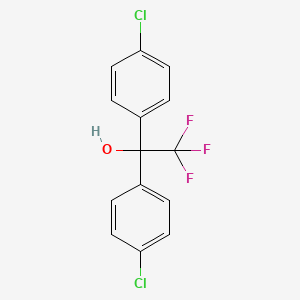

Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit the following signals:

- A singlet at δ 2.5–3.5 ppm for the hydroxyl proton, broadened due to hydrogen bonding.

- Two doublets near δ 7.2–7.8 ppm integrating to 8H, corresponding to the aromatic protons of the dichlorophenyl rings.

- The absence of signals for the -CF₃ group, as fluorine nuclei are not detected in standard ¹H NMR.

In the ¹³C NMR spectrum , the carbon bearing the hydroxyl group would resonate near δ 75–80 ppm, while the trifluoromethyl carbon appears as a quartet (J ≈ 280–300 Hz) around δ 120–125 ppm due to coupling with fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry

The electron ionization (EI) mass spectrum would display a molecular ion peak at m/z 321.1 (M⁺), with characteristic fragments resulting from cleavage of the C-C bond adjacent to the hydroxyl group. Predominant fragments include:

- [C₆H₄Cl]⁺ (m/z 111/113) from dichlorophenyl ring loss.

- [CF₃]⁺ (m/z 69) due to trifluoromethyl group detachment.

Properties

CAS No. |

630-71-7 |

|---|---|

Molecular Formula |

C14H9Cl2F3O |

Molecular Weight |

321.1 g/mol |

IUPAC Name |

1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C14H9Cl2F3O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H |

InChI Key |

LARLSBWABHVOTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chlorobenzophenone with trifluoroacetic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on benzhydrol derivatives significantly influence their electronic properties and reactivity. Key analogs include:

- 4,4'-Dichloro-alpha-(trichloromethyl)benzhydrol (Dicofol) : Contains -CCl₃, a strong electron-withdrawing group.

- 4,4'-Dimethoxybenzhydrol : Features -OCH₃, an electron-donating group.

- 4,4'-Bis(trifluoromethyl)benzhydrol : Contains two -CF₃ groups at meta positions.

Table 1: Substituent Effects on Carbocation Stability and Reduction Rates

Key Insight : The trifluoromethyl group’s strong electron-withdrawing nature destabilizes the intermediate carbocation, leading to slower reaction rates in reductions compared to electron-donating substituents like -OCH₃ .

Reactivity in Benzylation Reactions

Benzhydrol derivatives are used in benzylation reactions with active methylene compounds. Evidence from catalytic studies shows:

- 4,4'-Dichlorobezhydrol (1b) : Reacts with ethyl acetoacetate (2a) to yield benzylated products in >90% efficiency under solvent-free conditions .

While direct data for the trifluoromethyl variant is absent, its reduced carbocation stability (as seen in Table 1) suggests lower reactivity in similar benzylation reactions compared to dichloro or difluoro analogs.

Physical Properties

Limited solubility and melting/boiling point data are available for the trifluoromethyl derivative. However, comparisons can be drawn:

Biological Activity

Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)-, also known by its chemical formula C13H8Cl2F3O, is a compound characterized by a benzhydrol structure with dichloro and trifluoromethyl substituents. The presence of these halogen atoms significantly influences its physical and chemical properties, including reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The unique structure of Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)- includes:

- Hydroxyl group : Contributes to its reactivity as an alcohol.

- Dichloro substituents : Enhance its biological activity through potential interactions with biological targets.

- Trifluoromethyl group : Increases lipophilicity and may affect the compound's interaction with cellular membranes.

Biological Activity Overview

Preliminary studies indicate that Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)- exhibits various biological activities:

Comparative Analysis of Biological Activity

To understand the biological activity of Benzhydrol, comparisons can be made with structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzhydrol | Hydroxyl group on diphenyl structure | Moderate antimicrobial activity |

| 4-Chlorobenzhydrol | Chlorine substituent on aromatic ring | Lower anticancer activity |

| Trifluoromethylbenzene | Contains trifluoromethyl group | Limited biological studies |

| Dichlorobenzene | Two chlorine substituents | Primarily used as a solvent |

| Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)- | Unique combination of halogens and hydroxyl group | Promising anticancer and antimicrobial properties |

Case Studies and Research Findings

-

Anticancer Activity :

- A study involving various derivatives indicated that compounds similar to Benzhydrol can inhibit cell growth in cancer lines such as MCF-7 and HeLa. The IC50 values for these compounds were reported around 8-10 µM, suggesting significant cytotoxic effects. Further investigation is needed to confirm the specific mechanisms involved in this inhibition.

-

Antimicrobial Studies :

- Initial tests have shown that Benzhydrol can inhibit specific Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.

-

Anti-inflammatory Potential :

- In vitro studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. However, comprehensive studies are still required to establish its efficacy and safety profile.

Q & A

What are the recommended synthetic routes for 4,4'-dichloro-α-(trifluoromethyl)benzhydrol, and how can structural characterization be optimized?

Answer: While direct synthesis methods for this specific compound are not explicitly detailed in the literature, analogous halogenated benzhydrols (e.g., 4,4'-dichlorobenzhydrol) are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For trifluoromethyl introduction, fluorinated precursors (e.g., trifluoromethylbenzyl alcohol derivatives) may serve as intermediates. Structural characterization should employ ¹H/¹³C NMR to confirm aromatic substitution patterns and ¹⁹F NMR to verify trifluoromethyl incorporation. High-resolution mass spectrometry (HRMS) and FTIR can further validate molecular weight and functional groups. Column chromatography or recrystallization is recommended for purification .

How do dichloro and trifluoromethyl substituents influence the thermal and optical properties of polyimide films in advanced material research?

Answer: Fluorinated groups (e.g., trifluoromethyl) reduce dielectric constants and enhance optical transparency in polymers, as demonstrated in fluorinated polyimides derived from 6FDA and TFMB ( ). Dichloro substituents increase rigidity and thermal stability via halogen bonding. Copolymerization with dianhydrides (e.g., BPADA) or diamines balances flexibility and glass transition temperature (). Methodologically, molecular dynamics (MD) simulations and density functional theory (DFT) can predict copolymer compatibility, while thermogravimetric analysis (TGA) and UV-Vis spectroscopy experimentally validate thermal and optical properties .

What analytical strategies distinguish between structurally similar halogenated benzhydrols (e.g., trifluoromethyl vs. trichloromethyl derivatives)?

Answer: Mass spectrometry (ESI-TOF) differentiates molecular weights (e.g., CF₃ [~69 Da] vs. CCl₃ [~118 Da]). ¹⁹F NMR provides distinct chemical shifts for trifluoromethyl groups (-60 to -70 ppm), while X-ray crystallography resolves substituent positions unambiguously. For environmental or biological samples, solid-phase extraction (SPE) with HLB cartridges ( ) followed by LC-MS/MS ensures precise quantification. Cross-referencing spectral libraries (e.g., PubChem, EPA DSSTox) minimizes misidentification .

How do steric and electronic effects of dichloro/trifluoromethyl groups impact reaction efficiency in benzylation or esterification?

Answer: Electron-withdrawing substituents (Cl, CF₃) deactivate the hydroxyl group, necessitating stronger catalysts (e.g., BF₃·OEt₂) or elevated temperatures. shows 4,4'-dichlorobenzhydrol reacts with ethyl acetoacetate at 80°C under solvent-free conditions with 94% yield. For trifluoromethyl derivatives, steric hindrance may slow kinetics; microwave-assisted synthesis or ionic liquid solvents could mitigate this. Kinetic studies via in-situ FTIR or GC-MS are advised to optimize reaction pathways .

What safety and regulatory protocols apply to handling halogenated benzhydrols in academic research?

Answer: Similar to Dicofol ( ), this compound likely requires stringent PPE (nitrile gloves, fume hood) due to potential endocrine-disrupting effects. Waste must comply with DOT HAZMAT and EPA guidelines ( ). Storage at −20°C under inert atmosphere prevents degradation. Toxicity screening (e.g., Ames test) and regulatory compliance (e.g., REACH) are critical for lab use. Analytical monitoring via HPLC-MS ensures environmental safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.